Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
Anion-exchange synthesis of an MnCo2S4 electrocatalyst towards facilitated ultralong hydrogen evolution reaction in acidic and alkaline media†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01009K
Hydrogen (H2) is deemed one of the prominent energy solutions of the 21st century due to the significant scientific and technological efforts devoted to the realization of a renewable carbon-free H2-based economy. The generation of highly efficient clean H2 fuel from the electrocatalysis of earth-abundant water is one of the key aspects of sustainable clean energy technologies. Traditionally, Pt-based catalysts have demonstrated an efficient hydrogen evolution reaction (HER), but their scarcity and high cost hinder their commercial applications. Herein, we demonstrate a facile synthesis of the MnCo2S4 nanosheet catalyst that was successfully transformed from MnCo2O4 through an anion-exchange reaction. The electrochemical performance of MnCo2S4 is considerably superior compared to that of MnCo2O4, demonstrating low overpotentials of −111 and −233 mV (1 M KOH) and −124 and −323 mV (0.5 M H2SO4) at current densities of 10 and 500 mA cm−2, respectively, with a moderate Tafel slope of 63 mV dec−1. The optimized catalyst showed excellent sustainability for an ultralong H2 evolution up to 50 h at 10 and 100 mA cm−2 in both media and an admirable endurance in a voltage-step response at various current rates (10 to 100 mA cm−2). The post-stability XPS reveals the partial alteration of cobalt into a metallic state on the catalyst surface without a significant change in the surface topography. The outstanding HER performance is credited to the increased number of electrochemically active sites and enhanced electronic conductivity resulting from the conversion of the oxide phase into a sulfide phase through anion exchange.
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The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00846K
A series of cocrystals featuring an isoniazid derivative was synthesized and characterized. Isoniazid was derivatised using acetone to make N′-(propan-2-ylidene)pyridine-4-carbohydrazide (izact). An attempt to form seven new cocrystals was made, which involved cocrystalizing izact an aliphatic dicarboxylic acid of varying chain lengths ranging from malonic acid (C3) to sebacic acid (C10), excluding succinic acid (C4) since this cocrystal was reported before. Out of these, only five cocrystals were successfully synthesized; since an attempt to form a cocrystal with malonic acid (C3) and glutaric acid (C5) failed, leaving the successful cocrystals to contain dicarboxylic acids ranging from adipic acid (C6) to sebacic acid (C10). These izact–dicarboxylic acid cocrystals were then compared to their isoniazid counterparts, as well as that with the previously reported izact–C4 cocrystal. This comparison showed that the cocrystals of izact with C4, C6, C8 were isostructural, while the other cocrystals reported here showed unique aspects that differentiated them from their counterparts. Single-crystal X-ray diffraction (SC-XRD) was used to determine the crystal structures, while powder X-ray diffraction (PXRD) was used to determine the bulk phase purity. Differential scanning calorimetry was used to determine any additional phases but only melting was observed.
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Er- and Yb-doped YGa3(BO3)4 and GdGa3(BO3)4 laser materials: high-temperature crystallization and related properties
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01116J
Phase relationships in the ErxYbyY1−x−yGa3(BO3)4–Bi2O3–B2O3–(Y,Er,Yb)2O3–Ga2O3 and ErxYbyGd1−x−yGa3(BO3)4–Bi2O3–B2O3–(Gd,Er,Yb)2O3–Ga2O3 (x = 0.02, y = 0.11 at%) systems were studied in the temperature range from 1000 to 900 °C. Multicomponent melt Bi2O3–Ga2O3–B2O3–(Y,Gd)2O3 was used as a reasonable flux for the high-temperature solution growth of ErxYbyR1−x−yGa3(BO3)4 (R = Y, Gd) spontaneous crystals. The segregation coefficients of Yb and Er impurities in the obtained crystals were determined. The unit cell parameters for the grown crystals as well as their micromorphology and thermal characteristics were studied. The luminescence kinetics were investigated, and the lifetimes of the 4I13/2 energy level of Er3+ ions for Er,Yb:YGa3(BO3)4 and Er,Yb:GdGa3(BO3)4 crystals were determined.
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Mimic uracil–uracil base pairing: self-assembly and single crystal structure†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01056B
The controllable synthesis of non-classical nucleobase pairs that can mimic partial biological behavior is very important for the in-depth study of DNA or RNA. Here, three different interaction modes of uracil–uracil base pairs (U-motif) have been explored in the coordination complexes of 2′-deoxyuracil 5′-monophosphate (dUMP) and uracil 5′-monophosphate (UMP) with transition metal ions by single crystal structural analysis and DFT calculations for the first time. The results indicate that the structural diversity of non-classical nucleobase pairs may be a bank of supramolecular interactions, which will contribute to the study of supramolecular chemistry and biochemistry.
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Dual control of passive light output direction by light and mechanical forces in elastic crystals†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01021J
Crystals with elastic and photomechanical properties are rather scarce, but very important. Herein, we report an elastic crystal based on the photo-reactive acylhydrazone derivative (E)-N′-([1,1′-biphenyl]-4-ylmethylene)picolinohydrazide (BPMP). Under ultraviolet (UV) irradiation, the crystal bent away from the UV light. Upon heating, the bent crystal returned to a nearly straight state, demonstrating a reversible bending behavior. The 1H nuclear magnetic resonance (1H NMR) data revealed that the molecules in the crystal underwent reversible E ↔ Z isomerization under light and heating conditions. Applying or withdrawing mechanical forces allowed the crystal to be reversibly bent multiple times, displaying excellent elastic properties. Interestingly, the output direction of 635 nm red light could be controlled by controlling the bending of the crystal through light and mechanical force. Therefore, this work provides new ideas for the design of multifunctional elastic crystals.
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Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01130E
The solubility, permeability, and dissolution rate of an active pharmaceutical ingredient (API) are critical factors in determining its pharmacokinetic performance in oral dosage forms. Modifying these properties can potentially enhance the drug's pharmacokinetics. Vandetanib (VDTB), classified as a class II anti-cancer drug in the biopharmaceutical classification system (BCS), suffers from low solubility (0.008 mg mL−1) and an extended pharmacokinetic half-life (19 days), necessitating the administration of high doses, which leads to undesirable side effects. To address this issue, we have employed a crystal engineering approach to enhance the solubility of VDTB. We employed the liquid-assisted grinding (LAG) method followed by the slow evaporation technique to prepare novel solid forms of VDTB by incorporating various aliphatic dicarboxylic acids, including succinic acid (SUA), adipic acid (ADA), pimelic acid (PIA), azelaic acid (AZA), and sebacic acid (SBA). These newly obtained solid forms were characterized by SC-XRD, PXRD, TGA, and DSC experiments. The crystal structure analyses revealed a proton transfer between the carboxylic acid group of aliphatic acids and the N-methyl piperidine moiety of VDTB, confirming salt/adduct formation. Additionally, all of the molecular salts were stabilized by charge-assisted N+–H⋯O− hydrogen bonds, while the parent VDTB crystal structure is stabilised by N–H⋯N interactions. Moreover, the solubility and dissolution rate of these new solid forms were assessed in a pH 7.4 phosphate buffer medium, with the results indicating that all of the solid forms, except for VDTB:SBA, exhibited higher solubility compared to pure VDTB. These findings offer promising prospects for the development of an improved VDTB formulation with enhanced pharmacokinetic properties.
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Unravelling the structure of the CSD cocrystal network using a fast near-optimal bipartisation algorithm for large networks†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00978E
Networks, consisting of vertices connected by edges, are an important mathematical concept used to describe relationships between people, roads between cities, reactions between chemicals, and many other interactions. Such a network can be created by extracting cocrystals from the Cambridge Structural Database (CSD). This network describes which compounds can form cocrystals together and can, for example, be used to predict new cocrystals using link-prediction techniques. Bipartiteness is an important property of some networks wherein the vertices can be separated into two groups such that edges only point from one group to the other. Knowing whether a network is bipartite can make studying its structure considerably easier. If a network is nearly bipartite except for a number of outlying edges, one might want to identify and remove those edges, thereby bipartising the network. The CSD cocrystal network was previously found to be close to bipartiteness. Truly bipartising it could improve the accuracy of link-prediction and give insight into the hidden structure of the network. Many algorithms exist for exactly finding the optimal bipartisation for a nearly-bipartite network, but the time it takes to complete such algorithms increases exponentially with the size of the problem. In some cases, an exact solution is unnecessary and a ‘good enough’ bipartisation is sufficient. We have developed an algorithm that can find a near-optimal bipartisation within reasonable time, even for very large networks, and used it to unravel the structure of the CSD cocrystal network. We obtained a bipartisation that leaves 96% of the network intact, and we were able to identify ‘universal’ coformers that do not conform to the bipartite nature of the network. By applying a clustering algorithm to the bipartised network, we were also able to identify anticommunities of coformers.
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Thermodynamic stability relationship of ternary and binary cocrystals of isoniazid: why pH and coformer concentration matter†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01134H
Thermodynamic stability relationships between binary and ternary cocrystals of isoniazid and their components were investigated using predictive equations based on the ionization constant (Ka) and the solubility product (Ksp). The ternary cocrystal of isoniazid exhibits multiple pHmax values and a narrow stability zone between pH 2.8 to 5.7. Ternary to binary cocrystal conversion occurs at pH < 1.8. In addition, ternary cocrystal solubility decreases with increasing coformer concentration. We expect the approach presented herein to be applicable to other ternary cocrystals to better understand the factors that can alter cocrystal solubility, which is critical during the pre-formulation stage of development, and to avoid the risk of solid phase conversion during more advanced stages.
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Contents list
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90008A
The first page of this article is displayed as the abstract.
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Single crystal ferroelectric AlScN nanowires†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00990D
Despite the considerable potential and significant promise of aluminum scandium nitride (AlScN) ferroelectric materials for neuromorphic computing applications, challenges related to device engineering, along with the considerable structural disorder in thin films grown on various substrates using different vapor synthesis methods, make it difficult to systematically study the structure–property relationship. In this work, we approach such issues from the crystal growth side by successfully growing high-quality single crystal AlScN nanowires through ultra-high vacuum reactive sputtering under high substrate bias and low atomic flux conditions, which leads to simultaneous growth and etching. Characterization of nanowire arrays using X-ray diffraction and transmission electron microscopy shows that the wires are epitaxial single crystals with significantly reduced mosaic spread and predominantly single ferroelectric domains. Moreover, ferroelectric and piezoelectric properties were evaluated using Piezoresponse Force Microscopy. The single crystal AlScN nanowires show an out-of-plane piezoelectric constant d33 that is greater than 20 pm V−1, which is higher than that of pure AlN by a factor of ∼4.
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Front cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90007C
A graphical abstract is available for this content
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Back cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90012J
A graphical abstract is available for this content
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Effects of solvents and metal ions on the synthesis, structural diversity and magnetic properties of the 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid ligand and a highly sensitive sensor for Fe3+†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01076G
Solvents and metal ions play a crucial role in the construction of metal–organic frameworks (MOFs). Four novel three-dimensional (3D) metal–organic frameworks, namely {[Co2(nttba)(4,4′-bpy)0.5(H2O)2]·0.5H2O}n (1), {[Co(nttba)0.5(4,4′-bpy)0.5(H2O)2]·0.5H2O}n (2), {[Ni2(nttba)(4,4′-bpy)2(H2O)2]·(4,4′-bpy)·11H2O}n (3) and {[Zn(nttba)0.5(4,4′-bpy)0.5(H2O)2]·0.5H2O}n (4) have been synthesized by the reaction of different metal ions (Co2+, Ni2+ and Zn2+), 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid (H4nttba) and 4,4′-bipyridine (4,4′-bpy) under solvothermal conditions. Among the four complexes, the synthesis methods of complexes 1 and 3 were the same except for different metal ions, while the synthesis methods of complexes 1 and 2 were the same except for different solvents and the amount of NaOH. Complexes 2 and 4 are isomorphic crystals. However, three different three-dimensional structures were obtained with different space groups and crystal systems, and the solvent void volumes of the three complexes are in the order, 3 (3D, 44.8%) > 1 (3D, 10%) > 2 (3D, 5.9%). In addition, magnetic analysis indicated that antiferromagnetic interactions exist between the neighboring metal ions in 1, 2 and 3. 4 is a highly selective and sensitive fluorescence chemosensor toward Fe3+ ions with good recyclability. In this work, the structure was reshaped by introducing different solvents and metal ions, and the roles and functions of the solvents and metal ions in the structure were studied, providing a feasible idea for the design and precise regulation of MOFs.
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The crystallization kinetics of poly(ε-caprolactone-co-trimethylene carbonate) (PCLTMC): effects of the molar ratio of CL and TMC†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01195J
Poly(ε-caprolactone-co-trimethylene carbonate) (PCLTMC) is a biodegradable copolymer, which is widely used for medicine and tissue repair systems, and its morphology, degradation and mechanical properties have been extensively investigated. However, its crystallization behavior with different copolymerization ratios has not been studied systematically, which is of great significance for the study of property regulation and an understanding of the crystallization behavior of random copolymers. In this paper, the relationship between the crystallization temperature Tc, melting point temperature Tm and crystallinity Xc of copolymers with different molar ratios was determined by differential scanning calorimetry (DSC) using a non-isothermal crystallization method. The results show that the melting point and crystallinity of the copolymer decrease with an increase in TMC composition. The equilibrium melting point of the copolymers was predicted by an isothermal crystallization method, using the Hoffman–Weeks extrapolation method and crystallization rate growth fitting method both based on Lauritzen–Hoffman theory. It is proved that Lauritzen–Hoffman theory is of great significance for guiding the kinetic behavior of PCLTMC crystallization.
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Luminescence performance and energy transfer mechanism investigation of RE3+ (Eu3+/Tb3+/Ce3+)-doped Y2O3 phosphors
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01044A
Y2O3:Eu3+,Tb3+,Ce3+ phosphors were prepared by the co-precipitation method and the optimal component formulations of the samples were determined by a combination of controlled variable method and orthogonal experiments. The experimental results show that doping with appropriate amounts of Tb3+ and Ce3+ significantly improved the luminescence performance of Y2O3:Eu3+ phosphors. In the Y2O3:Eu3+,Tb3+,Ce3+ phosphors system, Tb3+ could be used as a carrier to transfer energy for Ce3+–Eu3+, eliminating the presence of metal–metal charge transfer (MMCT) between the two ions. The direction of energy transfer which is from Ce3+ → Tb3+ → Eu3+ has been confirmed by emission spectrum and calculation results show that the mechanism of Tb3+ to Eu3+ energy transfer and Ce3+ to Tb3+ energy transfer in Y2O3 matrix are both quaternary–quaternary interactions. As the doping concentration of Tb3+ and Ce3+ increases, the emission peak position of phosphor was shifted toward the blue region. Their structure and micromorphology have been analyzed by X-ray diffraction and scanning electron microscopy, the test results show that ion doping does not cause changes in the crystal structure of Y2O3 and the samples are approximately spherical in shape. This work provides a new idea to study the UV detection and multi-ion inter-energy transfer model.
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A strategy for obtaining isostructurality despite structural diversity in coordination compounds†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01106B
To investigate the effect of conformationally flexible molecules on the crystal packing of coordination compounds, eleven mercury(II) complexes containing N-(3-halophenyl)-2-pyridinecarboxamide ligands, carrying different halogen atoms in the ortho-position of the phenyl ring, have been synthesized, molecularly characterized and structurally compared. In this contribution, three various sets of isostructural compounds were obtained by manipulating the proportions of the different solvents and the crystallization temperatures. By varying the reaction conditions three different compositions were observed, and from each composition, independent isostructural series could be observed by halogen replacements. Due to the simultaneous presence of competitive halogen atoms and the flexibility of ligands, conformational preference and altering the kind of halo-atom of ligands can change the nature and type of intermolecular interactions. Despite the presence of isostructurality in the studied compounds, structural diversity is also observed. The structural similarities of these isostructural compounds were interpreted via Hirshfeld surface fingerprint plots, Xpac, and unit cell similarity comparison. Synthon crossover of halogen interaction in coordination compounds of HgX2 was observed, and systematic investigation of halogen⋯halogen interactions utilizing energy calculation was performed. Halogen⋯halogen synthon crossover in coordination compounds has been investigated.
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Insight into polymorphism in weakly polar systems using favorable connection motifs†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00856H
We explore the polymorphism of a weakly polar molecule, dibenzoylmethane, in which the intramolecular hydrogen-bonded enol “chelated” form is favoured. A simple geometric method on the basis of interatomic distance to visualize and count favourable connections between non-hydrogen atoms was constructed to judge the strength of intermolecular interactions in polymorphs of this kind of weakly polar molecule. The number of total favourable connections mirrored with resonance-assisted hydrogen bonds (RAHB) and aromatic interactions in DBM polymorphs increases from forms I to III, in agreement with the order of their equivalent interaction energies, proving that it is feasible for this geometric approach to be used in this weakly polar system.
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NiFe-LDH/g-C3N4 binary heterostructures with 2D/2D configuration for highly efficient photocatalytic degradation of antibiotics and hydrogen production†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01133J
NiFe-LDH/g-C3N4 (LDH/CN) heterostructures with different amounts of NiFe-LDH (LDH) were prepared by a hydrothermal method and characterized using different experimental techniques. Their photocatalytic properties were investigated using the degradation of tetracycline hydrochloride (TC) and the production of hydrogen from water splitting. Experimental results showed that the hydrogen production rate (780.5 μmol g−1 h−1) was 2.29 times that of pristine CN, and the TC removal rate (76.3%) of 1.8LDH/CN was 3.71 times that of CN. According to the detailed study of the structural, optical, and photoelectrochemical properties, a type II charge transfer mechanism was proposed to explain the improved photocatalytic performance of LDH/CN.
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N-Methylene-C bridged tetrazole and 1,2,4-triazole energetic salts as promising primary explosives†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01051A
The development of energetic materials with acceptable sensitivity and high energy is a crucial target in explosive research. Primary explosives serve as special metastable energy materials extensively employed in military and civilian activities. Numerous studies are focused on identifying new candidates for this category. However, these newly developed primary explosives often suffer from drawbacks such as the inclusion of heavy metal ions or azide groups, which can lead to environmental concerns and compromised safety levels. In this study, a series of high-energy salts based on nitrogen-rich heterocycles linked by N-methylene-C, which are free from heavy metal ions and azide groups, were designed and synthesized. The molecular structures of the involved compounds were confirmed using single-crystal X-ray diffraction. Additionally, Hirshfeld and independent gradient model analyses of these compounds were conducted to investigate the intermolecular interactions and elucidate the relationship between the interactions and the molecular stabilities. Finally, the thermal stability, energetic properties and electrical initiation properties of compounds 4, 6·2H2O, and 7 were investigated and the results indicate that these compounds are potential primary explosives.
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Structural analysis of anti-retroviral drug raltegravir and its potential impurity C: investigation of solubility and stability†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01071F
Raltegravir (RLT) is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection. The drug belongs to biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium. Polymorph screening was performed to search for an alternative solid form with improved drug attributes. By serendipity, this screening gave anhydrous RLT (form A) and two crystalline solid phases of impurity C. The RLT form A and impurity C were characterised using powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis) and vibrational spectroscopy (Fourier-transform infrared). The crystal structures of form A and impurity C were determined from the high resolution powder XRD patterns using Rietveld refinement, thus revealing their conformational and synthon differences. The crystal structure of impurity C1 (MeOH solvate) was solved from single crystal XRD and demonstrates the packing and conformational differences compared to parent phase C. The dissolution/solubility experiments confirmed that form A has a higher solubility than its hydrate in aqueous ethanol medium. Compared to the commercialized RLT potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis (high-performance liquid chromatography data). Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other RLT solid forms in an acidic medium.
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17441
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.80 100 Science Citation Index Science Citation Index Expanded Not
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